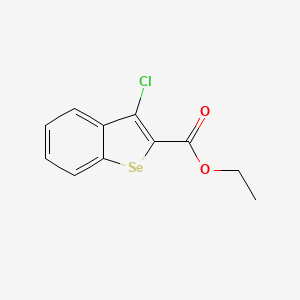
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate is a unique organoselenium compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzoselenophene core, which is a selenium-containing heterocycle, making it distinct from more common sulfur or oxygen analogs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-1-benzoselenophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 3-chlorobenzoate with selenium reagents in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired benzoselenophene ring.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: Ethyl 3-chloro-1-benzoselenophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzoselenophenes.
科学的研究の応用
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other selenium-containing compounds, which are valuable in studying the chemistry of selenium.
Biology: The compound’s potential biological activity makes it a candidate for developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Medicine: Research into its pharmacological properties could lead to new treatments for conditions where selenium’s antioxidant properties are beneficial.
Industry: The compound’s unique properties may find applications in materials science, such as in the development of novel polymers or catalysts.
作用機序
The mechanism by which ethyl 3-chloro-1-benzoselenophene-2-carboxylate exerts its effects is primarily related to the selenium atom’s ability to participate in redox reactions. Selenium can cycle between different oxidation states, allowing it to act as an antioxidant. This redox activity can modulate various molecular targets and pathways, including those involved in cellular oxidative stress responses.
類似化合物との比較
Ethyl 3-chloro-1-benzothiophene-2-carboxylate: A sulfur analog with similar structural features but different chemical properties due to the presence of sulfur instead of selenium.
Ethyl 3-chloro-1-benzofuran-2-carboxylate: An oxygen analog that shares the benzo-fused ring system but exhibits different reactivity and applications.
Uniqueness: Ethyl 3-chloro-1-benzoselenophene-2-carboxylate is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its sulfur or oxygen counterparts. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological applications.
特性
CAS番号 |
61350-53-6 |
|---|---|
分子式 |
C11H9ClO2Se |
分子量 |
287.61 g/mol |
IUPAC名 |
ethyl 3-chloro-1-benzoselenophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO2Se/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
InChIキー |
PLDUSZWFWQZCAH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2[Se]1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




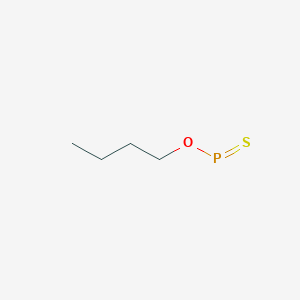
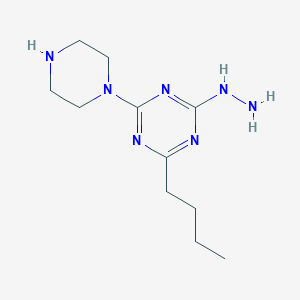
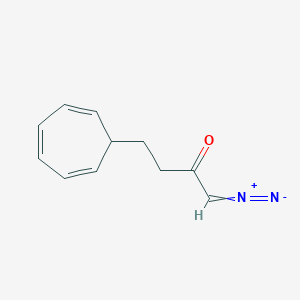


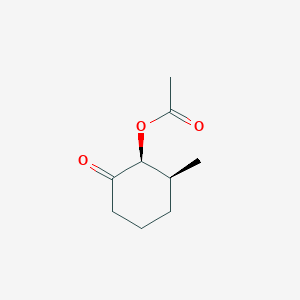
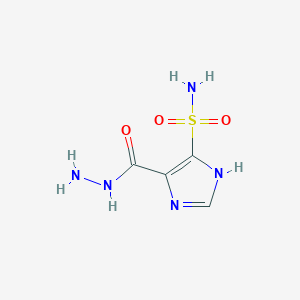
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
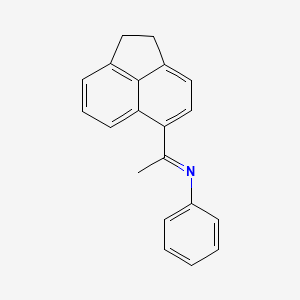
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
